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Introduction

Copper electroplating from cyanide-based baths is a well-established and widely utilized

process in various industries, including electronics, automotive, and decorative finishing.[1][2]

The use of copper(I) cyanide, CuCN, as the primary source of copper ions offers several

distinct advantages. These include excellent throwing power, leading to uniform deposits on

complex shapes, and the ability to plate directly onto a variety of substrates like steel, zinc, and

aluminum alloys, which are susceptible to attack by acidic plating solutions.[1] The cyanide

bath provides a soft, ductile, and easily buffed copper deposit with good electrical conductivity

and solderability.[1] This document provides detailed application notes and protocols for the

formulation, operation, and analysis of copper(I) cyanide electroplating baths, intended for

researchers, scientists, and professionals in related fields.

CAUTION: Cyanide is highly toxic. All work with cyanide-containing solutions must be

performed in a well-ventilated fume hood, and appropriate personal protective equipment,

including gloves and safety goggles, must be worn at all times. Never add strong acids to

cyanide solutions, as this will liberate highly toxic hydrogen cyanide gas.[3]

I. Copper(I) Cyanide Electroplating Bath
Formulations
The composition of a copper cyanide plating bath can be tailored for specific applications, such

as strike, medium-efficiency, or high-speed plating. The core components are copper(I)
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cyanide, a source of free cyanide (typically sodium or potassium cyanide), and an alkali

(sodium or potassium hydroxide) to control pH and improve conductivity.[1][4] Additives like

Rochelle salts or potassium citrate are often included to prevent anode passivation.[5][6]

Table 1: Typical Copper(I) Cyanide Plating Bath Compositions

Component
Strike Bath (for
Steel)

High-Efficiency
Bath

Bright Plating Bath

Copper(I) Cyanide

(CuCN)
15 - 22.5 g/L 37.5 - 75 g/L 55 - 120 g/L[5][7]

Free Sodium Cyanide

(NaCN)
7.5 - 11.25 g/L - 10 g/L[5]

Free Potassium

Cyanide (KCN)
-

Proportional to Cu

(2:1)[1]
4 - 12 g/L[5]

Sodium Hydroxide

(NaOH)
15 g/L - -

Potassium Hydroxide

(KOH)
- 15 - 30 g/L to pH 11.5 - 13.5[5]

Rochelle Salts 15 - 30 g/L 37.5 - 45 g/L[1] 45 - 65 g/L[5]

Brighteners/Additives Proprietary Proprietary As required[7][8]

II. Operating Parameters
The performance of the copper cyanide bath is highly dependent on the operating conditions.

Key parameters that require careful control include temperature, pH, current density, and

agitation.

Table 2: Typical Operating Conditions for Copper(I) Cyanide Plating Baths
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Parameter Strike Bath
High-Efficiency
Bath

Bright Plating Bath

Temperature 40 - 50 °C 60 - 80 °C 60 - 71 °C[5]

pH 11.5 - 12.5 > 12.5 11.5 - 13.5[5][7]

Cathode Current

Density
1.0 - 2.7 A/dm² 2.2 - 6.5 A/dm² 1.0 - 4.0 A/dm²[5][7]

Anode Current

Density
0.5 - 1.0 A/dm² 1.6 - 3.2 A/dm² 1.0 - 1.5 A/dm²[8]

Agitation Mild
Vigorous (Mechanical

or Air)
Vigorous[5]

Anode Type
High purity oxygen-

free copper[9]

High purity oxygen-

free copper[9]

High purity oxygen-

free copper[8][9]

Anode to Cathode

Ratio
1:1 to 2:1[9] 1:1 to 2:1[9] 2:1[7]

Current Efficiency 30 - 60%[2] ~100%[4] 65 - 90%[7]

III. Experimental Protocols
A. Protocol for Preparation of a High-Efficiency Copper
Cyanide Plating Bath (1 Liter)
This protocol describes the preparation of a typical high-efficiency potassium-based copper

cyanide plating bath.

Materials:

Copper(I) Cyanide (CuCN)

Potassium Cyanide (KCN)

Potassium Hydroxide (KOH)

Rochelle Salts (Potassium sodium tartrate)
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Deionized water

Heating magnetic stirrer

Beakers and graduated cylinders

pH meter

Procedure:

Fill a 1-liter beaker with approximately 600 mL of deionized water.[8]

Heat the water to around 40-50°C with stirring.

Slowly and carefully add the required amount of potassium cyanide and potassium hydroxide

to the beaker.[7][8] Stir until fully dissolved.

In a separate beaker, create a slurry of the copper(I) cyanide in a small amount of water.[4]

With continuous and vigorous stirring, slowly add the copper cyanide slurry to the main

solution.[4][7][8] The solution should become clear.

Add the Rochelle salts and stir until dissolved.[7]

Allow the solution to cool to room temperature.

Transfer the solution to a 1-liter volumetric flask and bring the volume to the mark with

deionized water.[8]

Check and adjust the pH to the desired operating range using a potassium hydroxide

solution.[7]

The bath is now ready for use.

B. Protocol for Determination of Copper(I) Cyanide
Concentration
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This protocol outlines the titrimetric determination of the total copper concentration in the

plating bath, which is then used to calculate the copper(I) cyanide concentration. The method

involves the decomposition of the cyanide complex and oxidation of Cu(I) to Cu(II), followed by

an EDTA titration.[10]

Reagents:

Ammonium persulfate ((NH₄)₂S₂O₈)

Concentrated ammonia solution (28%)

PAN (1-(2-Pyridylazo)-2-naphthol) indicator solution (0.1% in ethanol)

Standardized 0.1 M EDTA solution

Deionized water

Procedure:

Pipette a 5 mL sample of the copper cyanide plating bath into a 100 mL volumetric flask and

dilute to the mark with deionized water.

Accurately transfer 5 mL of the diluted solution into a 250 mL Erlenmeyer flask.[10]

In a fume hood, add approximately 3 g of ammonium persulfate to the flask.[10]

Add 150 mL of deionized water and stir to dissolve the solid.[10] This step decomposes the

copper cyanide complex and oxidizes Cu(I) to Cu(II).[10]

Add 5 mL of concentrated ammonia solution to form the deep blue copper-ammonia

complex.[10]

Add 0.5 mL of PAN indicator solution.[10]

Titrate the solution with standardized 0.1 M EDTA solution until the color changes to the

endpoint.[10]

Record the volume of EDTA used.
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Calculation: Copper (g/L) = (V_EDTA × M_EDTA × 63.54 × Dilution Factor) / V_sample CuCN

(g/L) = Copper (g/L) / 0.709

C. Protocol for Determination of Free Cyanide
Concentration
This protocol describes the determination of free cyanide in the plating bath by titration with

silver nitrate.[3][7][11]

Reagents:

Potassium Iodide (KI) solution (10%)[3][7]

Standardized 0.1 N Silver Nitrate (AgNO₃) solution

Procedure:

Pipette a 10 mL sample of the plating bath into a 250 mL Erlenmeyer flask.[7]

Add 100 mL of deionized water.[11]

Add 10 mL of 10% potassium iodide solution as an indicator.[3][7]

Titrate with standardized 0.1 N silver nitrate solution.[7][11]

The endpoint is reached when a faint, persistent yellowish-white turbidity appears.[3][11]

Record the volume of silver nitrate used.

Calculation: Free Cyanide (as NaCN) (g/L) = V_AgNO₃ × N_AgNO₃ × 98.0 Free Cyanide (as

KCN) (g/L) = V_AgNO₃ × N_AgNO₃ × 130.2

IV. Visualizations
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Caption: Workflow for copper cyanide electroplating, from bath preparation to analysis.
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Caption: Key chemical species and reactions in a copper cyanide plating bath.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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